molecular formula C16H14O5 B044499 Kukulkanin B CAS No. 124704-83-2

Kukulkanin B

Cat. No.: B044499
CAS No.: 124704-83-2
M. Wt: 286.28 g/mol
InChI Key: ZFZIDBSKEIJNRS-XBXARRHUSA-N
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Description

Kukulkanin B is a naturally occurring chalcone first isolated from Mimosa tenuifolia using hexane-Me₂CO solvent systems . Its molecular formula is C₁₆H₁₄O₅ (molecular weight: 286.28 g/mol), with the IUPAC name (E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS: 124704-83-2) . Structurally, it features a 2',4',4-trihydroxy-3'-methoxy substitution pattern on its aromatic rings (Figure 1). Key characterization data include:

  • Melting point: 215°C
  • Spectroscopy: Distinct UV absorption peaks (λmax in MeOH: 254, 289 nm), IR bands (3420 cm⁻¹ for -OH, 1650 cm⁻¹ for α,β-unsaturated ketone), and NMR signals (δ 6.25 ppm for 2'-H, δ 3.85 ppm for 3'-OCH₃) .
  • Crystallography: X-ray diffraction confirmed its planar chalcone backbone and hydrogen-bonding network .

Properties

CAS No.

124704-83-2

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O5/c1-21-16-14(19)9-7-12(15(16)20)13(18)8-4-10-2-5-11(17)6-3-10/h2-9,17,19-20H,1H3/b8-4+

InChI Key

ZFZIDBSKEIJNRS-XBXARRHUSA-N

SMILES

COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O

Isomeric SMILES

COC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O

Canonical SMILES

COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O

Synonyms

2',4',4-trihydroxy-3'-methoxyxchalcone
kukulkanin B

Origin of Product

United States

Chemical Reactions Analysis

Structural Identification

Kukulkanin B was confirmed through:

  • UV-Vis spectroscopy : Characteristic absorption bands for chalcone π→π* transitions (~300-350 nm) and n→π* transitions (~250 nm)

  • Infrared (IR) spectroscopy : Key peaks for hydroxyl (-OH, ~3300 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and aromatic C-O-C (methoxy, ~1250 cm⁻¹) groups

  • NMR spectroscopy :

    • ¹H NMR : Signals for methoxy protons (~δ 3.8-3.9 ppm) and aromatic protons (δ 6.0-7.5 ppm)

    • ¹³C NMR : Carbonyl carbon (~δ 190 ppm), aromatic carbons, and methoxy carbons (~δ 55-60 ppm)

  • Mass spectrometry (MS) : Molecular ion peak consistent with C₁₆H₁₄O₅ (exact mass: 294.08 g/mol)

  • X-ray crystallography : Confirmed planar chalcone backbone and methoxy/hydroxyl substitution pattern

Hypothesized Reactivity Based on Chalcone Chemistry

While no direct studies on this compound’s reactions exist, its functional groups suggest potential reactivity:

Functional Group Expected Reactions Typical Reagents/Conditions
α,β-Unsaturated ketoneMichael additionNucleophiles (e.g., amines, thiols)
Hydroxyl groups (-OH)Glycosylation, alkylationSugar donors, alkyl halides
Methoxy group (-OCH₃)DemethylationBBr₃, HBr/AcOH
Aromatic ringsElectrophilic substitutionNitrating agents, halogens

Research Gaps and Limitations

  • No experimental data on oxidation, reduction, or catalytic hydrogenation of this compound

  • Stability under varying pH/temperature remains unstudied

  • Biological activity (e.g., enzyme inhibition) might imply specific reactivity, but mechanistic details are unavailable

Recommended Future Studies

  • Synthesis optimization : Explore protecting-group strategies for selective functionalization.

  • Kinetic studies : Quantify reaction rates for Michael additions or electrophilic substitutions.

  • Computational modeling : Predict reactivity sites using DFT (density functional theory).

Comparison with Similar Compounds

Kukulkanin A vs. Kukulkanin B

Both compounds are chalcones isolated from Mimosa tenuifolia but differ in substitution patterns (Table 1):

Property This compound Kukulkanin A
Substituents 2',4',4-trihydroxy-3'-methoxy 2',4'-dihydroxy-3',4-dimethoxy
Molecular Formula C₁₆H₁₄O₅ C₁₇H₁₆O₆
Melting Point 215°C 172°C
UV λmax (MeOH) 254, 289 nm 250, 310 nm
Key NMR Differences δ 3.85 ppm (3'-OCH₃) δ 3.90 ppm (3',4-OCH₃)

Functional Implications :

  • The additional 4-methoxy group in Kukulkanin A reduces polarity compared to this compound, explaining its lower melting point .

This compound vs. Butein

Butein (3,4,2',4'-tetrahydroxychalcone) is another bioactive chalcone often compared to this compound (Table 2):

Property This compound Butein
Substituents 2',4',4-trihydroxy-3'-methoxy 3,4,2',4'-tetrahydroxy
Molecular Formula C₁₆H₁₄O₅ C₁₅H₁₂O₅
Hydrogen Bond Donors 4 (-OH groups) 4 (-OH groups)
Key Structural Feature Methoxy at 3' position No methoxy groups

Functional Implications :

  • This compound’s 3'-methoxy group may confer stability against enzymatic degradation, enhancing bioavailability in biological systems .

Analytical Challenges

  • This compound : Requires advanced techniques (e.g., 2D NMR, X-ray crystallography) to resolve overlapping signals from its hydroxyl and methoxy groups .
  • Butein : Easier to characterize via HPLC due to fewer substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Kukulkanin B
Reactant of Route 2
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